BuChE Selectivity Profile: Cymserine vs. Phenserine vs. Bisnorcymserine
Cymserine demonstrates intermediate BuChE selectivity (15-fold over AChE in human enzymes) that distinguishes it from the AChE-selective phenserine and the highly BuChE-selective bisnorcymserine (BNC, 110-fold). This graded selectivity profile enables researchers to titrate the degree of BuChE inhibition in experimental systems [1].
| Evidence Dimension | BuChE selectivity ratio (IC50 AChE / IC50 BuChE) for human enzymes |
|---|---|
| Target Compound Data | 15-fold selectivity (IC50: AChE = 760 ± 20 nM; BuChE = 50 ± 1 nM) |
| Comparator Or Baseline | Phenserine (PEC): >5,000-fold selectivity (AChE >30,000 nM; BuChE = 6 ± 1 nM); Bisnorcymserine (BNC): 110-fold selectivity (AChE = 110 ± 15 nM; BuChE = 1 ± 0.1 nM) |
| Quantified Difference | Cymserine is 333-fold less BuChE-selective than PEC but 7.3-fold more AChE-inhibiting than BNC |
| Conditions | Human erythrocyte AChE and human plasma BuChE; Ellman assay; IC50 values ± SEM |
Why This Matters
This intermediate selectivity allows researchers to study partial BuChE inhibition without complete AChE sparing, bridging the gap between pure BuChE inhibitors and dual inhibitors.
- [1] Greig NH, Utsuki T, Ingram DK, et al. Selective butyrylcholinesterase inhibition elevates brain acetylcholine, augments learning and lowers Alzheimer β-amyloid peptide in rodent. Proc Natl Acad Sci U S A. 2005;102(47):17213-17218. Table 1. View Source
